![molecular formula C14H17BrN2O B11966127 2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B11966127.png)
2-(4-Methoxy-phenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE is a chemical compound with the molecular formula C14H17BrN2O and a molecular weight of 309.208. It is known for its unique structure, which includes a pyrroloimidazole core, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
The synthesis of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrroloimidazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Etherification: The phenyl ether group is introduced through a nucleophilic substitution reaction.
Hydrobromide Formation: The final step involves the addition of hydrobromic acid to form the hydrobromide salt.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the phenyl ether group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE involves its interaction with specific molecular targets. It is known to bind to receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity. This inhibition can lead to the suppression of necroptosis, a form of programmed cell death, making it a potential candidate for treating diseases associated with excessive cell death .
Vergleich Mit ähnlichen Verbindungen
ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE can be compared with other similar compounds, such as:
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives: These compounds also exhibit necroptosis inhibition but differ in their core structure and specific activity profiles.
2-(4-Bromophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide: This compound shares a similar core structure but has different substituents, leading to variations in its chemical and biological properties.
The uniqueness of ME 4-(3-ME-6,7-DIHYDRO-5H-PYRROLO(1,2-A)IMIDAZOL-2-YL)PHENYL ETHER HYDROBROMIDE lies in its specific combination of functional groups and its potent inhibitory activity against RIPK1.
Eigenschaften
Molekularformel |
C14H17BrN2O |
|---|---|
Molekulargewicht |
309.20 g/mol |
IUPAC-Name |
2-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole;hydrobromide |
InChI |
InChI=1S/C14H16N2O.BrH/c1-10-14(15-13-4-3-9-16(10)13)11-5-7-12(17-2)8-6-11;/h5-8H,3-4,9H2,1-2H3;1H |
InChI-Schlüssel |
GTKRQORDFWALNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2N1CCC2)C3=CC=C(C=C3)OC.Br |
Löslichkeit |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-6-methylpyrimidin-4(3H)-one](/img/structure/B11966045.png)
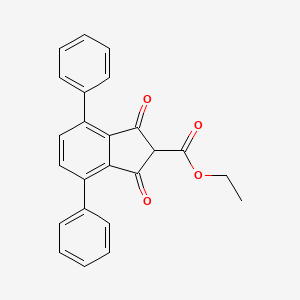
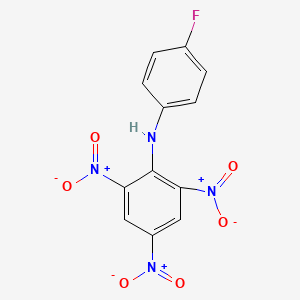
![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11966067.png)
![3-[(2-Aminophenyl)sulfanyl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11966069.png)

![Allyl (2E)-2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11966086.png)
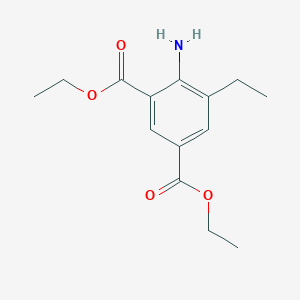
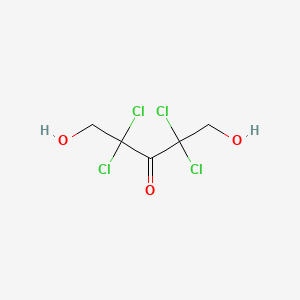
![ethyl 2-[3-(4-bromobenzoyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11966108.png)
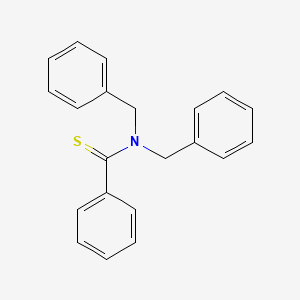
![2,2-Dichlorobicyclo[4.1.0]heptane](/img/structure/B11966115.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966118.png)
![3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11966130.png)
